molecular formula C14H15N3O3 B11473934 Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate

Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate

Cat. No.: B11473934
M. Wt: 273.29 g/mol
InChI Key: ODOOEVVVFKRDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate typically involves the reaction of ethyl oxanilate with sodium hydroxide in ethanol, followed by acidification with hydrochloric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves several steps, including the formation of intermediate compounds and their subsequent transformation into the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high efficiency. The industrial process may also include additional purification steps to meet the stringent requirements for pharmaceutical or other high-purity applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can transform the compound into various reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it valuable for studying biochemical pathways and developing new drugs.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-oxo-2-(phenylamino)acetate: A closely related compound with similar chemical properties but different applications.

    Ethyl (phenylcarbamoyl)formate: Another related compound with distinct chemical behavior and uses.

    Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: A derivative with additional functional groups that confer unique properties.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl 2-(2-anilino-6-oxo-1H-pyrimidin-4-yl)acetate

InChI

InChI=1S/C14H15N3O3/c1-2-20-13(19)9-11-8-12(18)17-14(16-11)15-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17,18)

InChI Key

ODOOEVVVFKRDSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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